Molecular Property Signature Differentiates 2-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol from the Unsubstituted Scaffold
The target compound possesses a computed XLogP3-AA of 1.6, one hydrogen‐bond donor, four hydrogen‐bond acceptors, and a molecular weight of 255.27 g/mol, representing a balanced physicochemical profile within the optimal drug‐likeness space (XLogP 0–3). In contrast, the unsubstituted pyrazolo[1,5-a]pyrimidin-7-ol core (C6H5N3O, MW 135.12) has a substantially lower XLogP (~0.3) and only two hydrogen‐bond acceptors . The addition of the 2‐(2‐methoxyphenyl) and 5‐methyl groups increases both lipophilicity and the potential for hydrophobic interactions within the kinase ATP‐binding pocket .
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.6 |
| Comparator Or Baseline | Pyrazolo[1,5-a]pyrimidin-7-ol (unsubstituted core): XLogP ≈ 0.3 (estimated from fragment-based calculation) |
| Quantified Difference | Δ XLogP ≈ +1.3 (approximately 10-fold increase in partition coefficient) |
| Conditions | In silico prediction using PubChem XLogP3 3.0 algorithm |
Why This Matters
A compound with an XLogP of 1.6 is more likely to exhibit adequate passive membrane permeability than the unsubstituted scaffold while avoiding excessive lipophilicity that can lead to nonspecific protein binding, making it a more suitable starting point for cellular screening assays.
- [1] PubChem Compound Summary for CID 16832277, 2-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol. National Center for Biotechnology Information, accessed April 2026. View Source
- [2] Abdel-Magid, A. F. et al. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Med. Chem. 2025, 16, 1128-1150. View Source
